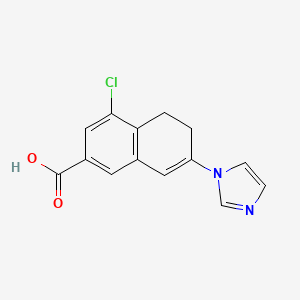
20,20'-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20,20’-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one) is a complex organic compound with a molecular formula of C54H98N4O8 and a molecular weight of 931.378 g/mol . This compound is characterized by its unique spiro structure, which includes multiple oxygen and nitrogen atoms, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 20,20’-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one) involves several steps. One common synthetic route includes the reaction of butane-1,4-diol with 2-hydroxypropane-1,3-diol under specific conditions to form the intermediate compound. This intermediate is then reacted with tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one in the presence of a catalyst to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of high-pressure reactors and continuous flow systems to enhance yield and purity.
Analyse Chemischer Reaktionen
20,20’-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, it is used to study enzyme interactions and as a probe for investigating cellular processes.
Wirkmechanismus
The mechanism of action of 20,20’-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 20,20’-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one) stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:
4,4’-(((2,2-Dimethylpropane-1,3-Diyl)Bis(Azanediyl)Bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one)): This compound has a similar spiro structure but differs in the substituents attached to the spiro ring.
2,2′-(propane-1,3-dilylbis(azaneylylidene))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one): Another similar compound with variations in the alkyl chain length and functional groups.
Eigenschaften
CAS-Nummer |
84115-94-6 |
|---|---|
Molekularformel |
C54H98N4O8 |
Molekulargewicht |
931.4 g/mol |
IUPAC-Name |
20-[2-hydroxy-3-[4-[2-hydroxy-3-(2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-20-yl)propoxy]butoxy]propyl]-2,2,4,4-tetramethyl-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-21-one |
InChI |
InChI=1S/C54H98N4O8/c1-47(2)39-51(40-48(3,4)55-47)45(61)57(53(65-51)29-23-19-15-11-9-12-16-20-24-30-53)35-43(59)37-63-33-27-28-34-64-38-44(60)36-58-46(62)52(41-49(5,6)56-50(7,8)42-52)66-54(58)31-25-21-17-13-10-14-18-22-26-32-54/h43-44,55-56,59-60H,9-42H2,1-8H3 |
InChI-Schlüssel |
KIYYYAPHGVFKIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CC(N1)(C)C)C(=O)N(C3(O2)CCCCCCCCCCC3)CC(COCCCCOCC(CN4C(=O)C5(CC(NC(C5)(C)C)(C)C)OC46CCCCCCCCCCC6)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



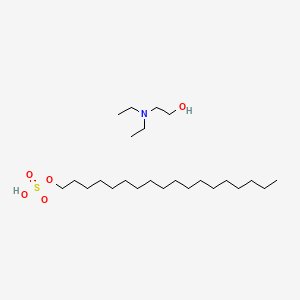
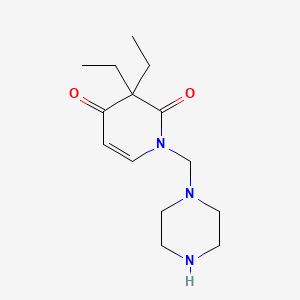
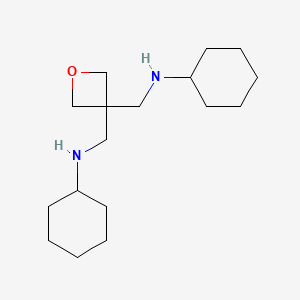
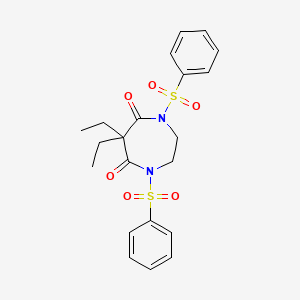
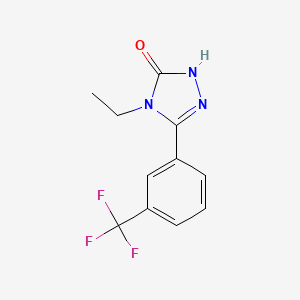
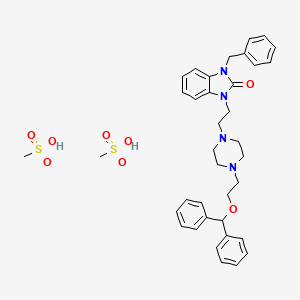
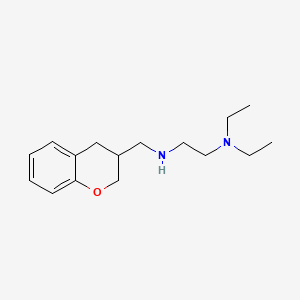
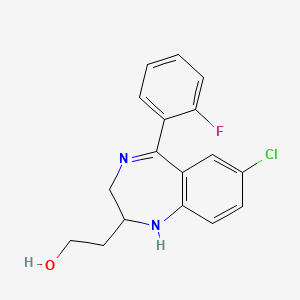
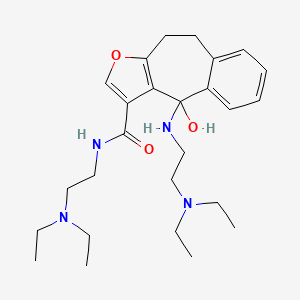
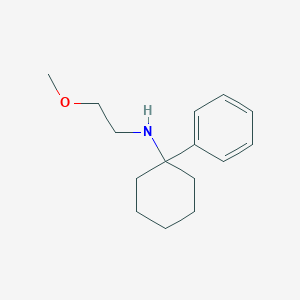
![N-[2-(3,4-diethoxyphenyl)-2-methoxyethyl]-1-methylpyrrolidin-2-imine](/img/structure/B12732948.png)
